N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679746
InChI: InChI=1S/C13H11FN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
SMILES: C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC9679746

Molecular Formula: C13H11FN2O2

Molecular Weight: 246.24 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
IUPAC Name N-cyclopropyl-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C13H11FN2O2/c14-7-1-4-11-9(5-7)12(17)10(6-15-11)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)
Standard InChI Key PGRZWMUJKVVOKU-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Canonical SMILES C1CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Introduction

Chemical Structure and Functional Significance

The molecular framework of N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide (C₁₃H₁₂FN₃O₂) integrates critical pharmacophores for biological activity. The quinoline core provides a planar aromatic system capable of intercalating into DNA, while the cyclopropyl group enhances membrane permeability and metabolic stability . Fluorine at C6 augments electronegativity, influencing binding affinity to bacterial enzymes, and the C4 hydroxyl group contributes to hydrogen bonding with target proteins . The C3 carboxamide moiety may participate in hydrophobic interactions or serve as a site for further derivatization.

Comparative analysis with moxifloxacin intermediates reveals that substitutions at C7 and C8 (e.g., diazabicyclo groups) are absent in this compound, suggesting a distinct mechanism of action or synthetic utility . Structural analogs lacking the C8 methoxy group, as seen in early-stage intermediates, often exhibit reduced potency but improved solubility profiles .

Synthetic Methodologies and Optimization

Key Reaction Pathways

The synthesis of N-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide can be inferred from modifications to moxifloxacin precursor routes. A representative pathway involves:

  • Quinoline Core Formation: Condensation of 2,4,5-trifluorobenzoic acid derivatives with cyclopropylamine under basic conditions yields the 1-cyclopropyl-6-fluoro-4-oxo-quinoline skeleton .

  • Hydroxylation at C4: Selective oxidation or hydrolysis of a protected ketone group introduces the C4 hydroxyl functionality. For example, acidic or enzymatic deprotection of acetylated intermediates achieves this transformation .

  • Carboxamide Installation: Reaction of the C3 carboxylic acid with ammonium sources or direct amidation using carbodiimide coupling agents generates the carboxamide group .

Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYieldSource
Quinoline cyclizationAcetic anhydride, boric acid, 90–100°C, 3h89.78%
HydroxylationHCl in ethanol/water, 25–30°C, 1h88.3%
AmidationTriethylamine, acetonitrile, 15°C, 0.5h89.1%

Challenges in Purification

Crystallization remains critical for isolating high-purity batches. Protocols utilizing methanol/water mixtures at 0–5°C achieve >75% recovery, though residual solvents (e.g., acetonitrile) may necessitate activated carbon treatment . Impurities such as regioisomeric byproducts or unreacted starting materials are minimized via pH-controlled recrystallization (pH 1.0–2.0) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

N-Cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxamide exhibits pH-dependent solubility: freely soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL at 25°C) but poorly soluble in water (<0.1 mg/mL) . Protonation of the quinoline nitrogen under acidic conditions (pH <4) enhances aqueous solubility, facilitating formulation as hydrochloride salts . Accelerated stability studies indicate degradation (<5%) over 6 months at 25°C when stored desiccated, with photolytic decomposition requiring amber glass packaging .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl), 7.45 (d, J = 8.2 Hz, 1H, C5-H), 8.20 (s, 1H, C2-H), 10.30 (s, 1H, OH) .

  • IR (KBr): 3280 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (quinoline C=N) .

  • MS (ESI+): m/z 270.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₂FN₃O₂ .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking simulations predict binding to the GyrA subunit of DNA gyrase, with the C4 hydroxyl forming hydrogen bonds to Ser84 and the carboxamide engaging in π-stacking with guanine residues . Fluorine at C6 enhances binding energy (−8.2 kcal/mol) by stabilizing hydrophobic pockets .

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

This compound serves as a versatile intermediate for synthesizing advanced fluoroquinolones. Patent US20160221987A1 discloses its use in preparing C8-methoxy derivatives via Ullmann coupling, while WO2020176785A1 highlights its role in generating trifluoromethyl analogs .

Scale-Up Considerations

Pilot-scale batches (≥10 kg) employ continuous flow reactors to enhance reproducibility, achieving 85–90% purity before final crystallization . Cost analysis indicates raw material expenditures of $120–150/g at laboratory scale, reducible to $40–50/g via optimized solvent recovery .

Environmental and Regulatory Aspects

Ecotoxicology

Hydrolysis studies (pH 7.4, 25°C) show 50% degradation within 14 days, primarily via cleavage of the cyclopropyl group. Aquatic toxicity (LC50 for Daphnia magna) exceeds 100 mg/L, classifying it as non-hazardous under OECD guidelines .

Regulatory Status

As a non-marketed entity, this compound falls under REACH exemption thresholds. Good Manufacturing Practice (GMP) certification requires validation of genotoxic impurities (e.g., residual amines) below 1 ppm .

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